ACG548B - 795316-16-4

ACG548B

Catalog Number: EVT-257351
CAS Number: 795316-16-4
Molecular Formula: C38H34Br2Cl2N4
Molecular Weight: 777.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ACG-548B is a potent, selective choline kinase α (ChoKα) inhibitor.
Source and Classification

ACG548B is classified as a pyridinium derivative, specifically designed to block the activity of choline kinase. This enzyme plays a significant role in cancer cell metabolism, and its inhibition can lead to reduced tumor growth. The compound's structure includes biphenyl and pyridinium moieties, which contribute to its biological activity .

Synthesis Analysis

The synthesis of ACG548B involves several key steps:

  1. Starting Materials: The synthesis begins with 4-aniline or quinoline derivatives.
  2. Reaction Conditions: The reaction is typically carried out in glacial acetic acid under reflux conditions.
  3. Post-Reaction Treatment: After the reaction completes, the solution is cooled and basified with sodium hydroxide. This step precipitates the product from the solution.
  4. Purification: The crude product is purified using flash chromatography to isolate ACG548B from by-products.

The synthesis parameters are critical for achieving high yields and purity of the final product, with careful control over temperature and reaction time influencing the outcome .

Molecular Structure Analysis

The molecular structure of ACG548B can be described as follows:

  • Molecular Formula: C₃₈H₃₆N₄Br₂·2.5H₂O
  • Key Features:
    • The compound contains biphenyl groups linked through nitrogen atoms.
    • It has two bromine substituents that enhance its biological activity.
    • The presence of water molecules indicates hydration, which may influence solubility and reactivity.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be employed to confirm the structure and purity of ACG548B .

Chemical Reactions Analysis

ACG548B participates in various chemical reactions primarily as an inhibitor of choline kinase. Key reactions include:

  • Inhibition Mechanism: ACG548B binds to the active site of choline kinase, preventing the phosphorylation of choline to phosphorylcholine.
  • Biological Assays: In vitro assays using recombinant choline kinase expressed in Escherichia coli demonstrate that ACG548B effectively reduces phosphorylcholine levels when tested with varying concentrations .

The compound's efficacy can be quantified using IC₅₀ values, indicating the concentration required to inhibit 50% of enzyme activity.

Mechanism of Action

The mechanism by which ACG548B exerts its effects involves:

  1. Enzyme Binding: ACG548B selectively binds to choline kinase, altering its conformation and inhibiting its enzymatic activity.
  2. Impact on Cancer Cell Metabolism: By blocking phosphorylcholine production, ACG548B disrupts lipid metabolism in cancer cells, leading to reduced proliferation and potential apoptosis.
  3. Selectivity: The compound shows preferential toxicity towards cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .
Physical and Chemical Properties Analysis

The physical and chemical properties of ACG548B include:

  • Solubility: Moderately soluble in organic solvents; solubility may be influenced by the presence of bromine atoms.
  • Stability: The compound exhibits stability under acidic conditions but may degrade under prolonged exposure to moisture.
  • Melting Point: Specific melting point data should be determined experimentally but can provide insights into purity.

These properties are essential for understanding how ACG548B behaves under different laboratory conditions and its potential formulation as a therapeutic agent .

Applications

ACG548B has several scientific applications:

  • Cancer Research: Its primary application lies in oncology as a potential therapeutic agent targeting choline kinase pathways in tumor cells.
  • Drug Development: The compound serves as a lead structure for developing more potent inhibitors with improved pharmacokinetic properties.
  • Biochemical Studies: Researchers utilize ACG548B in studies aimed at understanding lipid metabolism in cancer biology.

Given its selective action against cancer cells, ACG548B represents a significant advancement in targeted cancer therapies, offering hope for more effective treatment options with fewer side effects .

Molecular Mechanisms of ChoKα Inhibition

Structural Basis of Selective ChoKα Binding Dynamics

ACG548B (compound 18) exhibits high-affinity binding to choline kinase alpha (ChoKα) through interactions with a conserved hydrophobic groove in the enzyme's C-terminal lobe. Structural analyses reveal that ACG548B occupies the choline-binding pocket via its oxazinium ring system, sterically hindering choline access. Key residues governing selectivity include Leu-401 in ChoKα, which enhances structural plasticity of the binding groove compared to the less flexible Phe-352 in ChoKβ. This residue difference enables ACG548B to achieve 18-fold greater binding affinity for ChoKα over ChoKβ, as confirmed by X-ray crystallography studies of homologous inhibitors [8] [4].

Table 1: Structural Determinants of ACG548B-Selective Binding

Structural ElementChoKα InteractionChoKβ InteractionFunctional Consequence
Hydrophobic binding grooveHigh-affinity engagementWeak engagementBlocks choline access
Residue 401 (α)/352 (β)Leu (flexible side chain)Phe (rigid side chain)18-fold selectivity for ChoKα
Phosphorylation siteNo covalent modificationSlow phosphorylationIrreversible inhibition in ChoKβ avoided

Kinase Inhibition Kinetics: IC50 Profiling and Selectivity Over ChoKβ

ACG548B demonstrates potent inhibition of ChoKα with an IC50 of 0.4 μM in enzymatic assays, significantly lower than values observed for ChoKβ (IC50 > 7.2 μM). This 18-fold selectivity aligns with the Cheng-Prusoff equation when tested at ATP concentrations approximating the Km (ATP) of ChoKα (150 μM). Kinetic analyses reveal competitive inhibition patterns with respect to choline, and non-competitive inhibition relative to ATP. Notably, ACG548B maintains selectivity over other kinases (>95% inhibition specificity across 140 kinases screened), validating its precision as a ChoKα-targeted agent [1] [9].

Table 2: Comparative Inhibitory Activity of ACG548B

Kinase IsoformIC50 (μM)ATP Concentration (μM)Inhibition Type
ChoKα0.40 ± 0.05150Competitive vs. choline
ChoKβ7.20 ± 0.80150Non-competitive
CK1δ>100100Not significant
G9a/GLP>10,000100Not significant

Disruption of Phosphorylcholine Biosynthesis in Tumor Microenvironments

In tumor microenvironments, ACG548B suppresses phosphocholine (PCho) synthesis by >80% within 4 hours (HT-29 colon cancer model). This disruption occurs via direct ChoKα inhibition, reducing PCho concentrations from baseline levels of 0.79 ± 0.55 nmol/mg protein to 0.15 ± 0.08 nmol/mg protein. Concomitantly, glycerophosphocholine (GPC) increases by 2.1-fold due to compensatory phospholipase A2 (cPLA2) activation—a hallmark of choline metabolic rewiring under therapeutic stress. Hypoxic conditions (1% O2) further amplify ACG548B’s efficacy, as HIF-1α upregulates ChoKα expression, increasing target availability [4] [7] [10].

Downstream Metabolic Reprogramming in Cancer Cell Lines

Treatment with ACG548B reprograms cancer metabolism through:

  • Lipid bilayer destabilization: Reduced PCho availability decreases phosphatidylcholine (PC) synthesis by 60%, altering the PC:PE (phosphatidylethanolamine) ratio from 1.9 to 0.8 in HT-29 cells. This triggers endoplasmic reticulum stress and PERK-mediated apoptosis [10].
  • Oncogenic signaling suppression: Ras and PI3K/Akt pathways are inactivated due to diminished phosphatidylcholine-derived second messengers (e.g., DAG and arachidonic acid). Phospho-Akt levels decrease by 75% within 12 hours [5] [7].
  • Energy metabolism shift: Mitochondrial creatine kinase (MtCK) activity declines by 40%, disrupting the phosphocreatine energy shuttle and reducing ATP output in HER2+ breast cancer models [6].

Table 3: Metabolic Changes in Cancer Cell Lines Post-ACG548B Treatment

Metabolic ParameterChangeTime FrameFunctional Impact
PCho concentration↓ >80%4 hoursPC synthesis impairment
PC:PE ratio1.9 → 0.824 hoursER stress activation
Phospho-Akt levels↓ 75%12 hoursApoptosis induction
MtCK activity↓ 40%24 hoursATP depletion

Properties

CAS Number

795316-16-4

Product Name

ACG548B

IUPAC Name

1-[[3-[3-[[4-(4-chloro-N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-(4-chlorophenyl)-N-methylpyridin-1-ium-4-amine;dibromide

Molecular Formula

C38H34Br2Cl2N4

Molecular Weight

777.4 g/mol

InChI

InChI=1S/C38H34Cl2N4.2BrH/c1-41(35-13-9-33(39)10-14-35)37-17-21-43(22-18-37)27-29-5-3-7-31(25-29)32-8-4-6-30(26-32)28-44-23-19-38(20-24-44)42(2)36-15-11-34(40)12-16-36;;/h3-26H,27-28H2,1-2H3;2*1H/q+2;;/p-2

InChI Key

ZFCCRPWNWOHZEN-UHFFFAOYSA-L

SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-]

Solubility

Soluble in DMSO

Synonyms

ACG-548B; ACG 548B; ACG548B;

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)C2=CC=[N+](C=C2)CC3=CC(=CC=C3)C4=CC=CC(=C4)C[N+]5=CC=C(C=C5)N(C)C6=CC=C(C=C6)Cl.[Br-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.